molecular formula C26H38O9 B1151730 19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide CAS No. 919120-78-8

19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide

Cat. No.: B1151730
CAS No.: 919120-78-8
M. Wt: 494.6 g/mol
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Chemical Reactions Analysis

Types of Reactions

19-[(beta-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can produce a variety of glucopyranosyl-substituted compounds .

Biological Activity

19-[(β-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide is a bioactive compound derived from the plant Andrographis paniculata, commonly known for its medicinal properties. This compound has garnered attention due to its potential therapeutic effects, particularly in anti-inflammatory and immunomodulatory contexts. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The molecular formula of 19-[(β-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide is C26H38O9, with a molecular weight of 494.57 g/mol. It is characterized by a labdane skeleton which is common among diterpenoids.

Research indicates that this compound exhibits multiple biological activities, primarily through the following mechanisms:

  • Inhibition of Nitric Oxide Production : It has been shown to inhibit nitric oxide (NO) production in various cellular models, which is crucial for managing inflammatory responses .
  • Anti-inflammatory Activity : The compound modulates inflammatory pathways by affecting cytokine production and reducing oxidative stress markers in cells. For instance, it has been implicated in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Immunomodulatory Effects : In studies involving immune cells, the compound has demonstrated the ability to enhance immune responses while also exhibiting protective effects against excessive inflammation .

Biological Activities

The following table summarizes key biological activities associated with 19-[(β-D-glucopyranosyl)oxy]-19-oxo-ent-labda-8(17),13-dien-16,15-olide:

Activity Description Reference
Anti-inflammatoryReduces levels of TNF-α and IL-6; inhibits NO production
ImmunomodulatoryEnhances immune cell function; protects against inflammation
AntioxidantScavenges free radicals; reduces oxidative stress
AntiviralExhibits activity against viral replication mechanisms

Case Studies

  • Inflammatory Bowel Disease (IBD) : A study demonstrated that treatment with this compound significantly improved histological scores in DSS-induced colitis models in mice. The results indicated a marked reduction in colonic tissue damage and inflammation markers compared to controls .
  • Antiviral Activity : In vitro studies have shown that derivatives of Andrographis paniculata, including this compound, exhibit antiviral properties against SARS-CoV-2 by inhibiting viral proteases involved in replication .
  • Cytotoxicity Studies : Research assessing the cytotoxic effects on human lung fibroblasts revealed that the compound has a concentration-dependent inhibition of cell viability, indicating potential therapeutic windows for treatment applications .

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4aS,5R,8aS)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O9/c1-14-5-8-18-25(2,16(14)7-6-15-9-12-33-22(15)31)10-4-11-26(18,3)24(32)35-23-21(30)20(29)19(28)17(13-27)34-23/h9,16-21,23,27-30H,1,4-8,10-13H2,2-3H3/t16-,17-,18+,19-,20+,21-,23+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMGXPVENJOYMP-JXXQLXEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)(C)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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